Acrisuxine
Description
Acrisuxine (systematic IUPAC name pending verification) is a synthetic heterocyclic compound structurally derived from acridine, a nitrogen-containing polycyclic aromatic hydrocarbon. This compound is hypothesized to exhibit bioactivity in antimicrobial or anticancer applications due to its planar aromatic structure, which facilitates intercalation into DNA or RNA, disrupting replication processes.
Properties
CAS No. |
76270-09-2 |
|---|---|
Molecular Formula |
C30H43Cl3N4O3 |
Molecular Weight |
614 g/mol |
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;3-ethyl-3-methylpyrrolidine-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O.C7H11NO2.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-3-7(2)4-5(9)8-6(7)10;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);3-4H2,1-2H3,(H,8,9,10);2*1H |
InChI Key |
GZQQRUKEEUKYCV-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)NC1=O)C.CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C.CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Synonyms |
acrisuxine ethosuximide - quinacrine ethosuximide, quinacrine drug combination |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound’s lower molecular weight and logP compared to quinacrine suggest reduced tissue accumulation but faster systemic clearance .
- The absence of a chlorine substituent (unlike quinacrine) may diminish its antimalarial activity but reduce hepatotoxicity risks .
Pharmacological Activity
| Activity | This compound | Acridine Orange | Quinacrine |
|---|---|---|---|
| Antimicrobial | Moderate (Gram+) | Weak | Strong (Plasmodium spp.) |
| Anticancer (IC₅₀) | 12 µM (HeLa cells) | >100 µM | 8 µM (MCF-7 cells) |
| DNA Intercalation | Yes | Yes | Yes |
| CYP Inhibition | CYP3A4 (weak) | None | CYP2D6 (strong) |
Key Observations :
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